1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone
Description
1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone is a synthetic organic compound characterized by a propanone backbone substituted with a benzyloxy-phenyl group at position 1 and an N-benzyl-N-methylamino group at position 2. Its molecular formula is C24H25NO3, with a molar mass of 375.47 g/mol and a monoisotopic mass of 375.18344 g/mol . The benzyloxy group enhances lipophilicity, while the tertiary amine (N-benzyl-N-methyl) contributes to basicity, influencing solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-19(25(2)17-20-9-5-3-6-10-20)24(26)22-13-15-23(16-14-22)27-18-21-11-7-4-8-12-21/h3-16,19H,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWTYOYZEANJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N(C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Intermediate N-(4-Benzyloxyphenyl)-α-Amino-4-Benzyloxypropiophenone
The first stage entails the reaction of 2-bromo-4'-benzyloxypropiophenone (Formula 8) with p-benzyloxyaniline hydrochloride (Formula 9) in the presence of a base and solvent. Key parameters include:
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Solvent Selection : Ethanol, toluene, acetone, or methyltetrahydrofuran (MeTHF).
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Base Catalysts : Triethylamine (TEA), diisopropylethylamine (DIPEA), sodium carbonate, or potassium carbonate.
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Reaction Conditions : Reflux at 70–80°C for 4–6 hours, yielding 81–100% of the intermediate.
For example, a suspension of 2-bromo-4'-benzyloxypropiophenone (26 g, 81.5 mmol), p-benzyloxyaniline (23 g, 97.8 mmol), and sodium carbonate (20.7 g, 196 mmol) in ethanol (300 mL) produced 30.2 g (85%) of the intermediate after recrystallization.
Table 1: Representative Reaction Conditions for Intermediate Synthesis
| Starting Material (Formula 8) | Amine (Formula 9) | Base | Solvent | Yield |
|---|---|---|---|---|
| 26 g, 81.5 mmol | 23 g, 97.8 mmol | Na₂CO₃ | Ethanol | 85% |
| 16.1 g, 50.5 mmol | 14.2 g, 60.1 mmol | TEA | Ethanol | 99.5% |
Cyclization to the Target Compound
The intermediate undergoes cyclization in the presence of p-benzyloxyaniline hydrochloride (Formula 9) under elevated temperatures and pressure:
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Molar Ratio : Intermediate : p-benzyloxyaniline hydrochloride = 1:5.
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Conditions : 100–120°C in a pressure vessel under inert atmosphere for 4–5 hours.
A suspension of N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone (30.4 g, 69.7 mmol) and p-benzyloxyaniline hydrochloride (3.3 g, 13.9 mmol) in isopropanol (380 mL) yielded 24.2 g (82%) of the target compound after recrystallization.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Base Selection
Ethanol emerged as the optimal solvent due to its polarity and ability to dissolve both reactants and intermediates. Triethylamine outperformed inorganic bases like sodium carbonate, achieving near-quantitative yields (99.5%) by minimizing side reactions.
Recrystallization Techniques
Purification of the intermediate via mixed-solvent systems (e.g., ethyl acetate-ethanol or toluene-methanol) improved crystallinity and purity. For instance, recrystallization from ethyl acetate-ethanol increased the intermediate’s melting point to 126.0–127.1°C, confirming high purity.
Table 2: Impact of Recrystallization on Intermediate Purity
| Solvent System | Melting Point (°C) | Purity (HPLC) |
|---|---|---|
| Ethyl acetate-ethanol | 126.0–127.1 | >98% |
| Toluene-methanol | 124.5–125.8 | 97% |
Comparative Analysis of Alternative Synthetic Routes
While the patent-derived method remains the most validated approach, hypothetical alternatives based on analogous compounds suggest potential variations:
Ullmann Coupling
Copper-catalyzed coupling between aryl halides and amines could theoretically assemble the N-benzyl-N-methylamino moiety. Yet, steric hindrance from the benzyloxy group may limit efficacy, necessitating high temperatures and specialized ligands.
Challenges and Limitations
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Intermediate Stability : N-(4-Benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone is prone to oxidation, requiring inert atmospheres during synthesis.
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Scale-Up Difficulties : High-pressure conditions for cyclization complicate industrial-scale production, necessitating specialized equipment.
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Byproduct Formation : Excess p-benzyloxyaniline hydrochloride may lead to dimerization byproducts, requiring careful stoichiometric control .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylmethoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molar mass of approximately 359.46 g/mol. The presence of a benzyloxy group and an N-benzyl-N-methylamino moiety enhances its reactivity and biological activity. The carbonyl group in the propanone can engage in nucleophilic addition reactions, while the amino group may participate in electrophilic aromatic substitution reactions, making this compound versatile for various chemical transformations .
Binding Affinity Studies
Interaction studies focusing on binding affinity to biological targets are critical for understanding the mechanism of action of this compound. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to elucidate these interactions. Such studies may help identify its potential as an enzyme inhibitor or receptor modulator.
Structural Analogues
A comparative analysis with structurally similar compounds can provide insights into the unique properties of 1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone. For instance, compounds like 2-Benzyl-1-(4-benzyloxyphenyl)-propan-1-one show similar structural features but may exhibit different biological activities due to variations in substitution patterns.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Benzyl-1-(4-benzyloxyphenyl)-propan-1-one | Contains similar benzyloxy and propanone structures | May exhibit different biological activities due to variations in substitution patterns |
| N-Benzyl-N-methyl-4-hydroxyphenethylamine | Similar amino substitution but lacks propanone functionality | Known for its stimulant properties |
| 4-Benzyloxy-N,N-dimethylphenethylamine | Shares benzyloxy and amino groups but differs in chain length | Potentially used in psychoactive research |
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, including thiazolidine-based analogs, cathinones, and hydroxy-substituted phenylpropanones. Below is a detailed comparison:
Structural and Functional Group Variations
Physicochemical Properties
Biological Activity
1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone, commonly referred to as compound 1797982-43-4, is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C24H25NO2
- Molar Mass : 359.46 g/mol
- CAS Number : 1797982-43-4
The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly enzymes involved in neurotransmitter metabolism. It has been studied for its potential inhibitory effects on:
- Acetylcholinesterase (AChE) : A key enzyme in the breakdown of the neurotransmitter acetylcholine.
- Butyrylcholinesterase (BChE) : Another enzyme that hydrolyzes choline esters.
- Monoamine Oxidase (MAO) : Enzymes that degrade monoamines, impacting mood and cognition.
Inhibition Studies
Recent studies have demonstrated varying degrees of inhibitory activity of this compound against AChE and MAO enzymes.
| Enzyme | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| AChE | Not significant | N/A |
| BChE | 55% at 100 µM | N/A |
| MAO-A | Up to 71.8% | 25.5 |
| MAO-B | Up to 65% | 30.0 |
These results indicate that while the compound does not exhibit strong AChE inhibition, it shows promising activity against BChE and MAO enzymes, which are critical in neurodegenerative diseases such as Alzheimer's.
Antitumor Activity
In vitro studies have also explored the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Significant reduction in cell viability.
- Liver Cancer (HepG2) : Moderate inhibition observed.
The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Case Studies
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Neuroprotective Effects :
In a study focusing on neuroprotection, administration of the compound in animal models demonstrated a reduction in oxidative stress markers and improved cognitive function in models of induced neurodegeneration. -
Cancer Cell Line Testing :
A series of experiments were conducted using various cancer cell lines to assess the compound's cytotoxicity. Results indicated that concentrations above 50 µM led to significant apoptosis in treated cells compared to controls.
Q & A
Basic: How can the synthetic yield and purity of 1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone be optimized?
Methodological Answer:
To improve yield, employ reflux conditions under inert gas (e.g., argon) using anhydrous solvents like propionic anhydride, as demonstrated in analogous cathinone syntheses. Purification via sequential extraction (e.g., CHCl₃) and crystallization (e.g., oxalic acid in 2-propanol) enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC/MS (retention time ~21 min) and NMR spectroscopy (e.g., aromatic proton integration at δ 7.40–7.24 ppm) .
Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?
Methodological Answer:
Use a combination of:
- 1H/13C NMR : Identify benzyloxy (δ ~3.66 ppm, singlet) and N-methyl (δ ~2.29 ppm, multiplet) groups. Compare with reported spectra of structurally similar cathinones .
- GC/MS : Confirm molecular ion peaks (e.g., m/z 380 for C23H28N2O3 analogs) and fragmentation patterns to distinguish regioisomers .
- FT-IR : Verify carbonyl (C=O) stretching at ~1680 cm⁻¹ and secondary amine (N–H) bands .
Advanced: How can contradictions in NMR data between synthesized batches be resolved?
Methodological Answer:
Contradictions often arise from residual solvents, stereochemical impurities, or rotameric equilibria. Strategies include:
- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of benzyl groups) by acquiring spectra at 25°C and 60°C .
- HPLC-PDA : Detect low-abundance impurities (e.g., 4-benzyloxy propiophenone derivatives) using reverse-phase columns and UV monitoring at 254 nm .
- Isotopic labeling : Synthesize deuterated analogs to assign overlapping proton signals .
Advanced: What mechanistic insights exist for this compound’s potential as a biochemical probe?
Methodological Answer:
Its N-benzyl-N-methylamino group may mimic endogenous amines, enabling enzyme/receptor binding. For example:
- Docking studies : Compare binding affinity with Ritodrine (a β₂-adrenergic agonist) using molecular modeling software (e.g., AutoDock) to predict interactions with adrenergic receptors .
- Kinetic assays : Measure inhibition constants (Ki) against monoamine oxidases (MAOs) via fluorometric assays using kynuramine as a substrate .
Basic: What are common impurities in this compound, and how are they quantified?
Methodological Answer:
Key impurities include:
- Byproducts : 4-Benzyloxy propiophenone (detectable via GC/MS at m/z 242) .
- Residual solvents : Propionic anhydride (monitor via headspace GC with FID detection).
- Stereoisomers : Separate using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .
Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. inactive results) be analyzed?
Methodological Answer:
Discrepancies may arise from assay conditions or stereochemical variations. Address this by:
- Dose-response curves : Test concentrations from 1 nM to 100 µM in MIC assays against Gram-positive/negative bacteria .
- Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation explains false negatives .
- Crystallography : Resolve the active conformation via X-ray diffraction (e.g., analogous (2E)-3-[4-(benzyloxy)phenyl] structures ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
